molecular formula C30H43O2P B129950 RuPhos CAS No. 787618-22-8

RuPhos

Cat. No. B129950
M. Wt: 466.6 g/mol
InChI Key: MXFYYFVVIIWKFE-UHFFFAOYSA-N
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Description

RuPhos refers to a class of ligands used in ruthenium complexes, which are typically involved in catalytic processes. These ligands are phosphine-based, often with additional structural modifications to impart chirality or to enhance their electronic and steric properties. RuPhos ligands are known for their ability to facilitate various chemical transformations, including hydrogenation and hydroformylation reactions.

Synthesis Analysis

The synthesis of RuPhos complexes often involves the reaction of a ruthenium precursor with the appropriate phosphine ligand. For instance, the synthesis of the complex [RuH(NH2NMe2)3(cod)]PF6, where cod stands for cyclooctadiene, reacts with R,R'-Me-DuPHOS to produce a five-coordinate complex [RuH(R,R'-Me-DuPHOS)2]PF6 . Similarly, cationic [RuCl(arene)(Me-Duphos)]Cl complexes are prepared and studied by X-ray crystallography and NMR spectroscopy . These syntheses highlight the versatility of RuPhos ligands in forming stable complexes with ruthenium.

Molecular Structure Analysis

The molecular structure of RuPhos complexes is often characterized by X-ray crystallography and NMR spectroscopy. For example, the structure of trans-[Ru(η2-H2)H(R,R'-Me-DuPHOS)2]PF6 was determined by X-ray and found to have approximate C2 symmetry in the solid state and in solution . The Ru(II) complex (sulphos)Ru(NCMe)3 has been authenticated in the solid state by single-crystal X-ray analysis . These studies provide insights into the coordination environment and geometry around the ruthenium center, which is crucial for understanding the catalytic behavior of these complexes.

Chemical Reactions Analysis

RuPhos complexes are involved in a variety of chemical reactions. The supported hydrogen-bonded complex (sulphos)Ru(NCMe)3/SiO2 is an effective catalyst for the hydrogenation of benzylideneacetone and benzonitrile . The dihydrogen complex trans-[Ru(η2-H2)H(R,R'-Me-DuPHOS)2]PF6 can reversibly form with H2(g) and reacts with N2 to give a thermally unstable complex . Additionally, RuPhos complexes have been shown to be useful catalyst precursors in the hydrolysis of terminal aryl alkynes to afford acetophenones .

Physical and Chemical Properties Analysis

The physical and chemical properties of RuPhos complexes are closely related to their catalytic performance. For example, the hydrido complex [Ru(tpy)(4,4'-X2bpy)H]+ demonstrates a stronger hydridic character compared to other Ru complexes, which is evidenced by high chemical shifts in the 1H NMR spectra and higher reactivities with CO2 . The synthesis, crystal structure, redox, and spectroscopic properties of trans-[Ru(bbpH2)(PPh3)2Cl]Cl are reported, where the molecular components are connected by strong intermolecular hydrogen bonding to form an infinite double column . These properties are essential for understanding the reactivity and stability of RuPhos complexes under various reaction conditions.

Scientific Research Applications

Catalytic Applications

RuPhos, a ligand used in palladium-catalyzed reactions, has been widely studied for its role in various chemical synthesis processes. It is particularly notable for its application in the palladium-catalyzed coupling of primary and secondary amines with aryl and heteroaryl halides, providing a broad scope for C-N cross-coupling reactions. This makes RuPhos valuable for synthesizing complex molecules, including pharmaceuticals and functional materials (D. Maiti et al., 2010). Additionally, RuPhos-mediated Suzuki cross-coupling has been reported as a superior method for the production of secondary-alkylated (hetero)aryl derivatives, demonstrating its versatility in chemical synthesis (A. V. D. Hoogenband et al., 2008).

Photophysical Properties for Energy Conversion

RuPhos and related compounds have been extensively studied for their applications in photochemical energy conversion and optoelectronics. The shift from Ru(II)-tris-diimine complexes to Ir(III) complexes in optoelectronics and solar energy conversion applications highlights the evolving understanding of these materials' photophysical properties. These studies have led to the development of complexes with enhanced luminescence emission, longer excited-state lifetimes, and greater quantum yields, making them highly suitable for applications in light-emitting devices and solar fuel-producing reactions (Isaac N. Mills et al., 2018).

Asymmetric Catalytic Hydrogenation

RuPhos has also been instrumental in the development of new Ru catalysts and chiral ligands for asymmetric catalytic hydrogenation. These advancements have facilitated the synthesis of biologically active compounds and important industrial products with high enantioselectivity (J. Genêt, 2003).

Advancements in Organic Synthesis

In organic synthesis, RuPhos-based palladium amido complexes have been the focus of kinetic studies to understand their role in Pd-catalyzed cross-coupling reactions. These studies provide insights into the factors influencing the rate of reductive elimination, a critical step in these reactions (P. L. Arrechea & S. Buchwald, 2016). Furthermore, RuPhos has enabled the copolymerization of thiophene and fluorene, leading to the synthesis of new polymeric materials with unique properties (T. Hardeman & G. Koeckelberghs, 2015).

Diastereoconvergent Cross-Coupling

RuPhos plays a significant role in diastereoconvergent cross-coupling reactions. Its use has led to high diastereoselectivities and functional group tolerance in Pd-catalyzed cross-coupling of functionalized cyclohexylzinc reagents with various iodides (K. Moriya & P. Knochel, 2014).

properties

IUPAC Name

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43O2P/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25/h11-13,18-25H,5-10,14-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFYYFVVIIWKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584700
Record name {2',6'-Bis[(propan-2-yl)oxy][1,1'-biphenyl]-2-yl}(dicyclohexyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ruphos

CAS RN

787618-22-8
Record name [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=787618-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dicyclohexylphosphino)-2',6'-isopropoxybiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0787618228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {2',6'-Bis[(propan-2-yl)oxy][1,1'-biphenyl]-2-yl}(dicyclohexyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(DICYCLOHEXYLPHOSPHINO)-2',6'-ISOPROPOXYBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3474RY19E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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